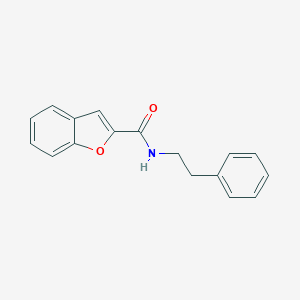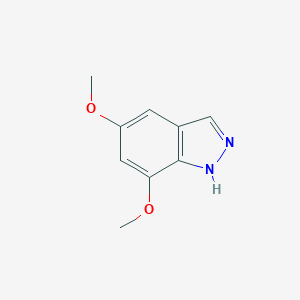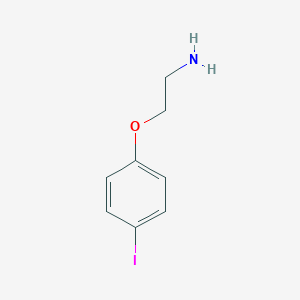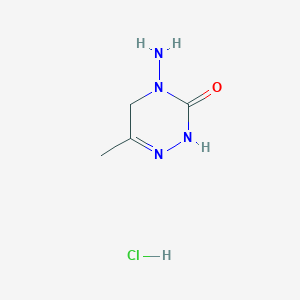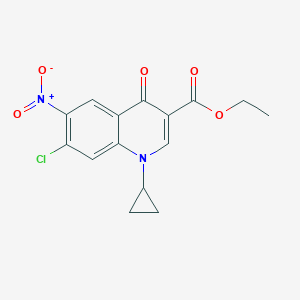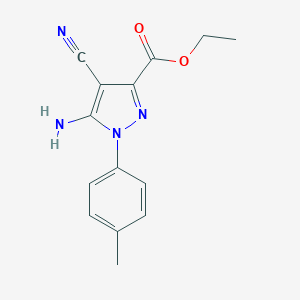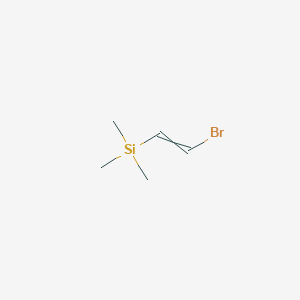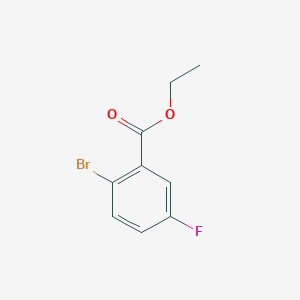
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Descripción general
Descripción
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, also known as ATDA, is a chemical compound that has been widely studied for its potential applications in scientific research. ATDA is a heterocyclic compound that contains both a thiadiazole and an oxime functional group, making it a unique and versatile molecule that can be used in a variety of research applications. In
Mecanismo De Acción
The exact mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is not fully understood, but it is thought to act as a free radical scavenger and antioxidant. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which helps to reduce oxidative stress. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitotoxicity.
Biochemical and Physiological Effects:
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anti-inflammatory effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been shown to have anticonvulsant properties, as it has been shown to reduce the severity and duration of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments is its versatility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid can be used in a variety of research applications, from neuroscience to cancer research. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively easy to synthesize, making it a practical and cost-effective option for researchers. However, there are some limitations to using 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in lab experiments. One of the main limitations is its solubility. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are a number of future directions for research on 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid. One area of research that is particularly promising is in the development of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid and its potential applications in other areas of research, such as inflammation and epilepsy. Finally, more studies are needed to determine the safety and efficacy of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid in humans, which will be critical for its eventual use as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to have neuroprotective effects. Specifically, 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has been shown to protect against oxidative stress and excitotoxicity, two processes that are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
Número CAS |
139183-37-2 |
|---|---|
Nombre del producto |
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid |
Fórmula molecular |
C5H6N4O3S |
Peso molecular |
202.19 g/mol |
Nombre IUPAC |
(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2- |
Clave InChI |
OSIJZKVBQPTIMT-WAPJZHGLSA-N |
SMILES isomérico |
CO/N=C(/C1=NSC(=N1)N)\C(=O)O |
SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O |
SMILES canónico |
CON=C(C1=NSC(=N1)N)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

